prosubtilisin - 117444-15-2

prosubtilisin

Catalog Number: EVT-1511078
CAS Number: 117444-15-2
Molecular Formula: C9H12ClNS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prosubtilisin is primarily sourced from Bacillus subtilis, a gram-positive bacterium commonly found in soil and the gastrointestinal tract of ruminants. It belongs to the class of serine proteases, characterized by the presence of a serine residue in their active site, which plays a critical role in their enzymatic function. The classification of prosubtilisin can be detailed as follows:

  • Kingdom: Bacteria
  • Phylum: Firmicutes
  • Class: Bacilli
  • Order: Bacillales
  • Family: Bacillaceae
  • Genus: Bacillus
  • Species: Bacillus subtilis
Synthesis Analysis

Methods and Technical Details

The synthesis of prosubtilisin begins with the transcription of its gene followed by translation into the preproprotein form. The following steps are involved in its synthesis:

  1. Gene Expression: The gene encoding prosubtilisin is expressed in Bacillus subtilis, leading to the production of preprosubtilisin.
  2. Signal Peptide Removal: The signal peptide (first 25 amino acids) is cleaved off by a signal peptidase during translocation across the membrane.
  3. Propeptide Cleavage: The resulting prosubtilisin (comprising 277 amino acids) undergoes further cleavage to remove the propeptide (77 amino acids), which is essential for maintaining the enzyme's inactive form until it reaches its functional site.

This process can be achieved through solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the synthesized peptides .

Molecular Structure Analysis

Structure and Data

Prosubtilisin has a well-defined three-dimensional structure that is crucial for its function. The molecular structure can be described as follows:

  • Molecular Formula: C₁₄₁H₂₃₁N₃₉O₆₃S
  • Molecular Weight: Approximately 28 kDa
  • Structure Features:
    • Contains a catalytic triad composed of serine, histidine, and aspartate residues.
    • The active site is located within a hydrophobic pocket that stabilizes substrate binding.

The crystal structure of prosubtilisin has been resolved using X-ray crystallography, revealing insights into its mechanism of action and substrate specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Prosubtilisin catalyzes hydrolysis reactions involving peptide bonds in proteins. The key reaction mechanism involves:

  1. Substrate Binding: The substrate binds to the active site of prosubtilisin.
  2. Nucleophilic Attack: The hydroxyl group of the serine residue attacks the carbonyl carbon of the peptide bond.
  3. Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate, which subsequently collapses.
  4. Release of Products: The peptide bond is cleaved, resulting in two peptide fragments being released.

This reaction can occur under various conditions, demonstrating prosubtilisin's versatility as an enzyme.

Mechanism of Action

Process and Data

The mechanism by which prosubtilisin exerts its proteolytic activity involves several steps:

  1. Enzyme Activation: Upon reaching an appropriate environment (pH and temperature), prosubtilisin undergoes conformational changes that activate its catalytic site.
  2. Catalytic Cycle:
    • Formation of the enzyme-substrate complex.
    • Cleavage of peptide bonds through nucleophilic attack.
    • Regeneration of the enzyme after product release.

The efficiency and specificity of prosubtilisin are influenced by factors such as substrate structure and environmental conditions, allowing it to function effectively in diverse biological contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prosubtilisin exhibits several notable physical and chemical properties:

  • Optimal pH Range: Typically between 7.5 to 10.
  • Optimal Temperature Range: Active at temperatures ranging from 30°C to 70°C.
  • Stability: Maintains activity across a wide range of pH levels and temperatures, making it suitable for industrial applications.
  • Solubility: Highly soluble in aqueous solutions.

These properties contribute to its utility in various applications, particularly in detergent formulations where stability under extreme conditions is essential.

Applications

Scientific Uses

Prosubtilisin has numerous applications across different fields:

  1. Biotechnology: Used in protein engineering and modification processes due to its specificity and efficiency.
  2. Food Industry: Employed as a meat tenderizer and in cheese production to facilitate protein breakdown.
  3. Detergent Industry: Incorporated into laundry detergents to enhance stain removal by breaking down protein-based stains.
  4. Pharmaceuticals: Investigated for potential therapeutic applications due to its ability to degrade specific protein targets.
Introduction to Prosubtilisin

Prosubtilisin represents the inactive zymogen precursor of subtilisin, a well-studied serine protease class. This precursor undergoes precise intramolecular processing to form the mature, catalytically active enzyme. As a model system, prosubtilisin provides critical insights into protease evolution, enzyme activation mechanisms, and bacterial protein homeostasis.

Historical Context of Subtilisin Proteases

The discovery of subtilisin traces to 1947 when Lindstrom-Lang and Ottesen isolated an extracellular alkaline proteinase from Bacillus subtilis during studies of ovalbumin conversion. They named the enzyme "subtilisin" in homage to its bacterial source [1] [6]. Key milestones followed:

  • 1952–1954: Isolation and crystallization of subtilisin Carlsberg by Güntelberg at the Carlsberg Laboratory [1].
  • 1958: Crystallization of subtilisin BPN' (from Bacillus amyloliquefaciens strain N') by Hagihara et al. [1] [6].
  • 1969: Resolution of the subtilisin BPN' structure at 2.5 Å, revealing the catalytic triad architecture [1] [2].

A pivotal distinction emerged when structural analyses demonstrated that subtilisin’s catalytic triad (Asp32-His64-Ser221) evolved convergently with eukaryotic trypsin-like proteases, representing a landmark case of molecular analogy [6]. The proform (prosubtilisin) was later identified as essential for correct folding, establishing it as a fundamental component of the maturation pathway [9].

Table 1: Historical Milestones in Subtilisin Research

YearDiscoverySignificance
1947Isolation of subtilisin from B. subtilisFirst bacterial alkaline protease identified
1958Crystallization of subtilisin BPN'Enabled structural analysis of catalytic mechanism
19692.5 Å structure of subtilisin BPN'Revealed catalytic triad convergent evolution
1990sPropeptide identification as intramolecular chaperoneDefined prosubtilisin’s role in folding

Definition and Structural Classification of Prosubtilisin

Definition and Domain Organization

Prosubtilisin comprises three conserved domains essential for its function and activation:

  • Inhibitor I9 Domain (Propeptide): An N-terminal autoinhibitory domain (~77 residues) that maintains zymogen inactivity. It acts as an intramolecular chaperone (IMC) by facilitating correct folding of the catalytic domain. Deletion or truncation causes aggregation of subtilisin fragments [4] [9].
  • Peptidase S8 Domain: The catalytic core harboring the serine protease triad (Asp-His-Ser). This domain remains inactive while the propeptide is attached [1] [4].
  • Protease-Associated (PA) Domain: Inserted between catalytic residues His and Ser, this domain enables substrate recognition and homodimerization. It influences substrate selectivity and length specificity [1].

Table 2: Prosubtilisin Structural Domains and Functions

DomainLengthFunctionActivation Fate
Inhibitor I9 (Propeptide)~77 aaIntramolecular chaperone; prevents substrate accessAutocatalytically cleaved
Peptidase S8~300 aaContains catalytic triad (Asp32-His64-Ser221)Active site exposed
Protease-Associated (PA)120–160 aaSubstrate recognition; homodimerization interfaceRemains attached

Activation Mechanism

Activation involves precise autoprocessing in two stages:

  • Autocatalytic Cleavage: The propeptide is removed via intramolecular hydrolysis, triggered by conformational changes in the ER/Golgi. This step is calcium-dependent in some variants (e.g., Arabidopsis thaliana ARA12) but calcium-independent in others (e.g., Solanum lycopersicum SISBT3) [1] [4].
  • Maturation: Following propeptide dissociation, the catalytic domain refolds into its active conformation. The propeptide may be degraded or function transiently in trans to assist other molecules [9].

Structural studies (e.g., PDB 3CNQ) confirm that the propeptide sterically blocks the substrate-binding cleft while guiding folding. Mutations in the IMC region disrupt tertiary structure acquisition, leading to molten globule intermediates [2] [9].

Biological Significance in Bacterial Systems

Secretion and Folding Machinery

Prosubtilisin maturation is tightly coupled to bacterial secretion pathways:

  • Sec-Dependent Translocation: Most prosubtilisins possess an N-terminal signal peptide directing them to the Sec translocon. They cross the cytoplasmic membrane unfolded, with the signal peptide cleaved in the endoplasmic reticulum [10].
  • Folding Compartments: Autoprocessing occurs in the periplasm (Gram-negative) or extracellular space (Gram-positive). Correct disulfide bond formation and calcium binding (in calcium-dependent variants) stabilize the mature enzyme [4] [10].

Physiological and Ecological Roles

Mature subtilisin derived from prosubtilisin supports bacterial fitness through:

  • Nutrient Acquisition: Degrades proteins into absorbable peptides, crucial in nitrogen-limited environments [1] [8].
  • Host-Pathogen Interactions: In phytopathogens, subtilisins cleave host defense peptides. For example, Fusarium spp. secrete subtilisins to degrade plant antimicrobial compounds [8].
  • Cellular Development: Regulates sporulation and biofilm formation in Bacillus species by processing developmental signaling proteins [1].
  • Stress Response: In Arabidopsis, prosubtilisin ARA12 facilitates mucilage release during seed germination under water stress [1].

Evolutionary Adaptations

Gene family expansions highlight functional diversification:

  • Arabidopsis thaliana: 56 subtilase genes
  • Oryza sativa (rice): 63 genes
  • Solanum tuberosum (potato): 82 genes [1]

These paralogs evolved substrate-specific functions (e.g., peptide hormone processing, cuticle formation) while retaining core autoproteolytic activation mechanisms.

Concluding Remarks

Prosubtilisin exemplifies the sophisticated regulation of protease activity in bacteria. Its I9 propeptide domain resolves the intrinsic conflict between efficient folding and latent activity—a feature harnessed by diverse bacterial lineages. Future structural studies of prosubtilisin-substrate complexes will deepen our understanding of zymogen activation precision. Additionally, evolutionary comparisons across bacterial taxa may reveal how substrate specificity diverged following gene duplication events. Engineering prosubtilisin variants with altered activation kinetics holds potential for industrial applications where controlled proteolysis is required.

Table 3: Prosubtilisin Variants Across Bacterial Species

Bacterial SourceProsubtilisin VariantCatalytic DependenceBiological Role
Bacillus amyloliquefaciensSubtilisin BPN'Calcium-independentExtracellular protein digestion
Bacillus subtilisSubtilisin EChaperone-dependentSporulation regulation
Arabidopsis thalianaARA12 (AtSBT1.7)Calcium-dependentSeed mucilage release
Solanum lycopersicumSISBT3Calcium-independentStress response modulation

Properties

CAS Number

117444-15-2

Product Name

prosubtilisin

Molecular Formula

C9H12ClNS

Synonyms

prosubtilisin

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